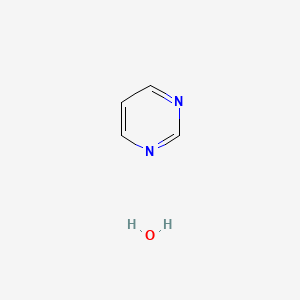![molecular formula C30H29F B12560470 2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene CAS No. 155905-85-4](/img/structure/B12560470.png)
2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene is an organic compound known for its unique structural properties. This compound is characterized by the presence of fluoro, pentylphenyl, and propylphenyl groups attached to a benzene ring through ethynyl linkages. It is typically a colorless to pale yellow liquid and is soluble in organic solvents .
Preparation Methods
The synthesis of 2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene generally involves organic synthesis reactions such as etherification, reduction, and substitution reactions . The specific synthetic route may include the following steps:
Etherification: The initial step involves the formation of an ether linkage between the fluoro group and the benzene ring.
Reduction: This step reduces any intermediate compounds to achieve the desired structural configuration.
Substitution: Finally, the pentylphenyl and propylphenyl groups are introduced through substitution reactions.
Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the fluoro group or other substituents.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene involves its interaction with molecular targets and pathways within a system. The fluoro group and ethynyl linkages play a crucial role in its reactivity and binding affinity to specific targets. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene include:
1-Fluoro-4-[(4-propylphenyl)ethynyl]benzene: This compound has a similar structure but lacks the pentylphenyl group.
2-Fluoro-4-[(4-pentylphenyl)ethynyl]benzonitrile: This compound has a nitrile group instead of the propylphenyl group.
The uniqueness of this compound lies in its specific combination of fluoro, pentylphenyl, and propylphenyl groups, which confer distinct chemical and physical properties .
Properties
CAS No. |
155905-85-4 |
|---|---|
Molecular Formula |
C30H29F |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-fluoro-4-[2-(4-pentylphenyl)ethynyl]-1-[2-(4-propylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C30H29F/c1-3-5-6-8-25-11-15-26(16-12-25)17-18-28-20-22-29(30(31)23-28)21-19-27-13-9-24(7-4-2)10-14-27/h9-16,20,22-23H,3-8H2,1-2H3 |
InChI Key |
VCMBTTBNHYKBSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C#CC3=CC=C(C=C3)CCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione](/img/structure/B12560387.png)
![{2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12560400.png)
![4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione](/img/structure/B12560405.png)
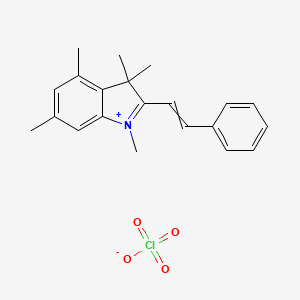
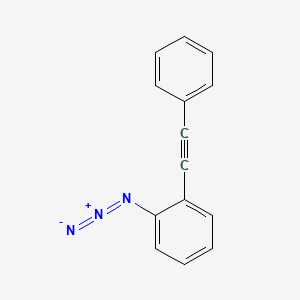
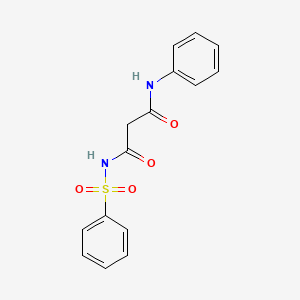
![(5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)acetic acid](/img/structure/B12560431.png)
![2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride](/img/structure/B12560433.png)
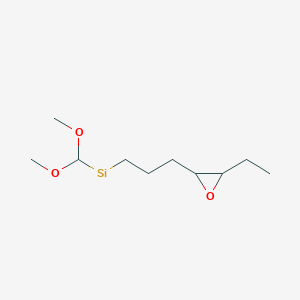
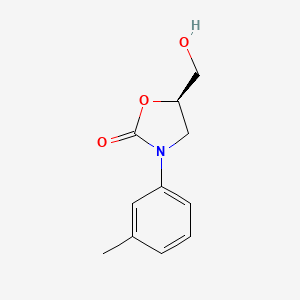
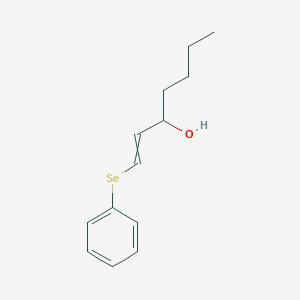
![(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol](/img/structure/B12560459.png)
![4-Methoxy-2-methyl-N-[3-(propan-2-yl)phenyl]aniline](/img/structure/B12560463.png)
